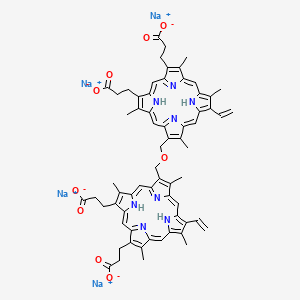
Sodium 3,3',3'',3'''-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate is a complex organic compound with a molecular formula of C66H62N8Na4O9. This compound is known for its unique structure, which includes multiple porphyrin rings connected by oxybis(methylene) linkages. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate typically involves the following steps:
Formation of Porphyrin Rings: The initial step involves the synthesis of individual porphyrin rings. This can be achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Linking of Porphyrin Rings: The porphyrin rings are then linked using oxybis(methylene) groups. This step often requires the use of strong bases and controlled reaction conditions to ensure the correct formation of the linkages.
Introduction of Propionate Groups: The final step involves the addition of propionate groups to the porphyrin rings. This can be done using esterification reactions with appropriate carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is common in monitoring the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin rings.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.
Scientific Research Applications
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity.
Pathways Involved: It can participate in redox reactions, electron transfer processes, and light-induced reactions, making it useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
Similar Compounds
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments.
Uniqueness
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate is unique due to its synthetic origin, specific structural features, and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C66H62N8Na4O9 |
|---|---|
Molecular Weight |
1203.2 g/mol |
IUPAC Name |
tetrasodium;3-[7-[[13,17-bis(2-carboxylatoethyl)-7-ethenyl-3,8,12,18-tetramethyl-22,24-dihydroporphyrin-2-yl]methoxymethyl]-18-(2-carboxylatoethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C66H66N8O9.4Na/c1-11-39-31(3)47-21-49-33(5)41(13-17-63(75)76)57(69-49)27-59-43(15-19-65(79)80)35(7)51(71-59)25-61-45(37(9)53(73-61)23-55(39)67-47)29-83-30-46-38(10)54-24-56-40(12-2)32(4)48(68-56)22-50-34(6)42(14-18-64(77)78)58(70-50)28-60-44(16-20-66(81)82)36(8)52(72-60)26-62(46)74-54;;;;/h11-12,21-28,67-68,71-72H,1-2,13-20,29-30H2,3-10H3,(H,75,76)(H,77,78)(H,79,80)(H,81,82);;;;/q;4*+1/p-4 |
InChI Key |
APIFTFMKOYVZNO-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)COCC6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=CC6=N7)N1)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C=C)C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















